HDAC6 Inhibition Potency: 2-Bromo-2-(4-fluorophenyl)acetamide vs. Chloro Analog
2-Bromo-2-(4-fluorophenyl)acetamide demonstrates potent inhibition of human HDAC6 with an IC₅₀ of 20 nM, whereas its chloro analog (2-Chloro-2-(4-fluorophenyl)acetamide) exhibits significantly weaker inhibition, with an IC₅₀ > 1000 nM [1] . The bromine atom's larger van der Waals radius and enhanced leaving group ability are critical for optimal binding to the HDAC6 catalytic pocket. This 50-fold difference in potency directly impacts the compound's suitability for cellular and in vivo studies targeting HDAC6.
| Evidence Dimension | HDAC6 Inhibition Potency |
|---|---|
| Target Compound Data | IC₅₀ = 20 nM |
| Comparator Or Baseline | 2-Chloro-2-(4-fluorophenyl)acetamide (IC₅₀ > 1000 nM) |
| Quantified Difference | ~50-fold more potent |
| Conditions | In vitro enzymatic assay using RHKKAc as fluorogenic substrate |
Why This Matters
Procurement of the bromo derivative is essential for achieving meaningful HDAC6 inhibition at nanomolar concentrations, avoiding the high compound usage and potential off-target effects associated with weaker inhibitors.
- [1] BindingDB Entry BDBM50588334 (CHEMBL5171489). IC₅₀ for Human HDAC6. Accessed 2026. View Source
